molecular formula C28H40O5 B3026389 Sartorypyrone A

Sartorypyrone A

Cat. No.: B3026389
M. Wt: 456.6 g/mol
InChI Key: VDURTFXVMLMCFA-GISJPLNESA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Chemical Reactions Analysis

Sartorypyrone A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

[(1S,3R)-3-[(3E,7E)-9-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3,7-dimethylnona-3,7-dienyl]-2,2-dimethyl-4-methylidenecyclohexyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O5/c1-18(11-14-23-25(30)17-21(4)32-27(23)31)9-8-10-19(2)12-15-24-20(3)13-16-26(28(24,6)7)33-22(5)29/h10-11,17,24,26,30H,3,8-9,12-16H2,1-2,4-7H3/b18-11+,19-10+/t24-,26+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDURTFXVMLMCFA-GISJPLNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)CC=C(C)CCC=C(C)CCC2C(=C)CCC(C2(C)C)OC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C/C=C(\C)/CC/C=C(\C)/CC[C@@H]2C(=C)CC[C@@H](C2(C)C)OC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the origin of Sartorypyrone A?

A: this compound is a secondary metabolite primarily isolated from various Neosartorya fungal species. This includes Neosartorya fischeri, originally found in soil in Hualien, Taiwan [], and marine-derived fungi like Neosartorya paulistensis [].

Q2: What are the notable biological activities of this compound?

A: this compound exhibits promising antimicrobial activity, particularly against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) [, ]. Additionally, it demonstrates anticancer properties [].

Q3: Has the structure of this compound been fully elucidated?

A: Yes, the chemical structure of this compound has been determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) []. Furthermore, Ozone-induced dissociation mass spectrometry (OzID-MS) has been employed to confirm the double-bond positions within its structure [].

Q4: Has the biosynthetic pathway of this compound been identified?

A: Research suggests that this compound biosynthesis is governed by a specific biosynthetic gene cluster (BGC) termed the spy BGC. This cluster has been successfully expressed in a heterologous host, Aspergillus nidulans, enabling the identification of 12 products, including seven novel compounds related to the sartorypyrone family [].

Q5: What is known about the mechanism of action of this compound?

A: Although specific mechanistic details remain to be fully elucidated, studies suggest that this compound may act as an NADH-fumarate reductase inhibitor []. Further research is needed to fully understand its interactions with biological targets and the downstream effects.

Q6: Are there any known structural analogs of this compound with similar activity?

A: Yes, several compounds structurally related to this compound have been isolated from Neosartorya species. These include Sartorypyrone B, C, D and E [, , ]. The variations in their structures and corresponding bioactivities could be valuable for exploring structure-activity relationships.

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